Mercurous sulfate

概要

説明

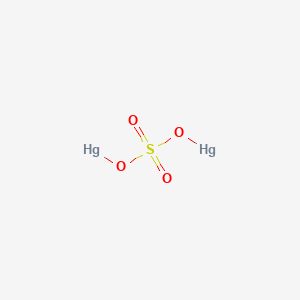

Mercurous sulfate (Hg₂SO₄), also known as mercury(I) sulfate, is an inorganic compound composed of two mercury(I) ions (Hg⁺) and one sulfate ion (SO₄²⁻). It appears as a white to pale yellow crystalline solid and is sparingly soluble in water but soluble in dilute nitric acid and hot sulfuric acid . Its molecular weight is 497.24 g/mol, and it crystallizes in a monoclinic system.

科学的研究の応用

Mercurous sulfate has several applications in scientific research:

Electrochemical Cells: It is used in electrochemical cells as a reference electrode due to its stable electrochemical properties.

Analytical Chemistry: It is used in various analytical techniques to detect and quantify different ions and compounds.

Industrial Applications: It is used in the production of other mercury compounds and in certain industrial processes where its unique properties are required.

作用機序

The mechanism of action of mercurous sulfate involves its interaction with various molecular targets and pathways:

Electrochemical Properties: In electrochemical cells, this compound acts as a stable reference electrode, providing a consistent potential for measurements.

類似化合物との比較

Comparison with Mercuric Sulfate (HgSO₄)

Chemical and Structural Differences

- Oxidation State : Mercurous sulfate contains mercury in the +1 oxidation state (Hg⁺), while mercuric sulfate (HgSO₄) features mercury in the +2 state (Hg²⁺). This difference significantly impacts their reactivity and stability.

- Solubility : Hg₂SO₄ is sparingly soluble in water, whereas HgSO₄ is water-soluble and forms acidic solutions due to sulfate ion dissociation .

- Stability : Mercuric sulfate is more stable under ordinary conditions, while mercurous compounds like Hg₂SO₄ are prone to disproportionation in acidic or oxidative environments, forming Hg²⁺ and elemental mercury (Hg⁰) .

Purity and Impurities

Commercial HgSO₄ often contains Hg₂SO₄ as an impurity, complicating its use in precise analytical applications. High-purity Hg₂SO₄ is rare, with Baker and Adamson’s preparation noted for exceptional purity .

Table 1: Comparative Properties of Hg₂SO₄ and HgSO₄

Comparison with Other Mercury(I) Salts

Mercurous Nitrate (Hg₂(NO₃)₂)

- Solubility: Hg₂(NO₃)₂ is water-soluble, unlike Hg₂SO₄, due to the nitrate ion’s high solubility.

- Applications : Used in analytical chemistry for chloride ion detection, whereas Hg₂SO₄ is favored in electrochemical setups .

- Stability: Both salts are prone to disproportionation, but Hg₂(NO₃)₂ is more reactive in aqueous media .

Mercurous Chloride (Hg₂Cl₂)

- Solubility : Insoluble in water, similar to Hg₂SO₄.

- Applications : Used in calomel electrodes, contrasting with Hg₂SO₄’s niche in sulfuric acid-based systems .

Comparison with Lead Sulfate (PbSO₄)

Hg₂SO₄ and PbSO₄ exhibit strikingly similar solubility trends in sulfuric acid solutions. Studies show that both salts display maxima and minima in solubility curves at specific acid concentrations. For example:

- At 28°C, Hg₂SO₄ solubility in 0.00108 M H₂SO₄ matches PbSO₄ solubility at 25°C in 0.00099 M H₂SO₄ .

- The ratio of Hg₂SO₄ to PbSO₄ solubility remains constant across a wide acid concentration range, indicating analogous dissolution mechanisms .

Table 2: Solubility in Sulfuric Acid Solutions

| Acid Concentration (M) | Hg₂SO₄ Solubility (28°C) | PbSO₄ Solubility (25°C) |

|---|---|---|

| 0.001 | 0.00108 mol/L | 0.00099 mol/L |

| 0.3 | Minimum solubility | Minimum solubility |

| 10 | Maximum solubility | Maximum solubility |

| References |

Stability and Environmental Considerations

Disproportionation : Hg₂SO₄ decomposes in acidic environments:

$$ \text{Hg}_2^{2+} \rightarrow \text{Hg}^{2+} + \text{Hg}^0 $$This reaction limits its environmental persistence, as elemental mercury volatilizes .

- Environmental Fate: Most mercury in environmental matrices exists as Hg²⁺ or organomercury compounds, with Hg₂SO₄ rarely detected due to instability .

生物活性

Mercurous sulfate, with the chemical formula , is a white to yellow crystalline powder known for its high toxicity. This compound has been used historically in various applications, including as a reagent in laboratories and in some medicinal contexts. However, its biological activity is primarily associated with its toxic effects on human health and its interactions with biological systems.

- Molecular Weight : 296.65 g/mol

- Solubility : Soluble in hot sulfuric acid and dilute nitric acid.

- Toxicity : Highly toxic, capable of causing severe mercury poisoning upon exposure.

Mechanism of Toxicity

This compound exerts its toxic effects primarily through the release of mercury ions (). These ions can interfere with essential biological processes by:

- Disruption of Enzymatic Activity : Mercury ions can bind to thiol groups in enzymes, leading to enzyme denaturation and loss of function.

- Cellular Membrane Integrity : Mercury can disrupt cellular membranes, leading to increased permeability and potential cell lysis.

- Neurotoxicity : Mercury exposure has been linked to neurological damage, including cognitive deficits and motor dysfunction.

Case Study 1: Severe Mercuric Sulfate Poisoning

A notable case involved a 40-year-old man who ingested 1 g of mercuric sulfate, resulting in severe symptoms including hematemesis (vomiting blood) and acute renal failure. The patient was treated with DMPS (2,3-dimercaptopropane-1-sulfonate) and continuous veno-venous hemofiltration (CVVHDF), which effectively reduced blood mercury levels from an initial concentration of 15,580 μg/L. The treatment resulted in the elimination of approximately 12.7% of the ingested dose within the first 72 hours, showcasing the potential for effective management of acute mercury poisoning .

Case Study 2: Toxicokinetics Analysis

The pharmacokinetics of this compound were analyzed in the same case study, revealing a three-compartment model that described the distribution and elimination phases of mercury from the body. The half-lives observed were approximately 6.6 hours for the initial phase, 57 hours for the distribution phase, and 17.7 days for terminal elimination .

Biological Effects on Microbial Systems

Research indicates that this compound can have significant effects on microbial communities, particularly sulfate-reducing bacteria (SRB). These bacteria play a crucial role in biogeochemical cycles by reducing sulfate to sulfide. However, exposure to mercury can inhibit their activity:

- Inhibition of SRB Activity : Studies have shown that exposure to mercury ions can significantly reduce the metabolic activity of SRB, affecting their ability to remove toxic metals from environments .

- Formation of Methylmercury : SRB can also facilitate the methylation of mercury, producing methylmercury (MeHg), which is more toxic than elemental mercury itself. This process raises concerns about bioaccumulation in aquatic food webs .

Data Summary

| Parameter | Value |

|---|---|

| Molecular Weight | 296.65 g/mol |

| Solubility | Hot sulfuric acid |

| Toxicity | Highly toxic |

| Initial Blood Mercury Level | 15,580 μg/L |

| Percentage Eliminated via CVVHDF | 12.7% |

| Half-life (Initial Phase) | ~6.6 hours |

| Half-life (Distribution Phase) | ~57 hours |

| Half-life (Terminal Phase) | ~17.7 days |

Q & A

Q. Basic: What are the standard laboratory methods for synthesizing high-purity mercurous sulfate, and how can hydrolysis be minimized?

This compound is typically synthesized electrochemically by passing a controlled current density (~1–2 A/100 cm²) through a mercury anode in sulfuric acid. To minimize hydrolysis (Hg₂SO₄ → Hg₂O·Hg₂SO₄ + H₂SO₄), the product must be washed repeatedly with saturated cadmium sulfate solution and stored under an electrolyte to prevent decomposition . Alternative methods include reacting mercury(I) nitrate with sulfuric acid, but impurities like HgO or HgSO₄ often form if stoichiometry or temperature is not tightly controlled .

Q. Basic: How can researchers characterize the purity and structural stability of this compound?

Key techniques include:

- X-ray diffraction (XRD) : Identifies crystalline phases (e.g., Hg₂SO₄ vs. Hg₂O·Hg₂SO₄) and detects impurities like HgO .

- Thermogravimetric analysis (TGA) : Quantifies thermal stability; Hg₂SO₄ decomposes above 200°C, releasing SO₃ and forming Hg₂O .

- Electrochemical validation : Test as a reference electrode (e.g., in Weston cells) to confirm redox behavior (Hg₂SO₄ + 2e⁻ → 2Hg + SO₄²⁻) .

Q. Advanced: Why do discrepancies arise in reported standard electrode potentials for Hg₂SO₄-based systems, and how can they be resolved?

Discrepancies often stem from:

- Electrolyte composition : Impurities (e.g., Cl⁻) alter the Hg₂SO₄/Hg equilibrium. Use ultra-pure H₂SO₄ and pre-saturated Hg₂SO₄ electrolytes .

- Temperature effects : The potential of Hg₂SO₄ electrodes shifts by ~0.1 mV/°C. Calibrate against hydrogen electrodes at matched temperatures .

- Hydrolysis artifacts : Aged Hg₂SO₄ forms Hg₂O·Hg₂SO₄, skewing measurements. Validate purity via XRD before use .

Q. Advanced: How do environmental factors (pH, humidity) influence the stability of this compound in long-term experiments?

- Humidity : Hg₂SO₄ hydrolyzes in moist air, forming Hg₂O·Hg₂SO₄ and H₂SO₄. Store in desiccators with silica gel or under inert gas .

- Acidic media : Below pH 2, Hg₂SO₄ remains stable; above pH 4, hydrolysis accelerates. Monitor pH dynamically using inline probes .

- Light exposure : UV light promotes Hg²⁺ reduction. Conduct experiments in amber glassware or dark environments .

Q. Advanced: What analytical methods resolve contradictions in mercury speciation data when Hg₂SO₄ is used in sulfate-rich systems?

- Ion chromatography (IC) : Quantifies free SO₄²⁻ vs. bound sulfate in Hg₂SO₄ hydrolysis products .

- Solid-state NMR : Distinguishes Hg₂SO₄ from HgO or HgSO₄ phases using ¹⁹⁹Hg or ³³S signals .

- Microscopy (SEM-EDS) : Maps mercury/sulfur ratios to identify surface impurities or phase segregation .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

- Containment : Use fume hoods and gloveboxes to prevent inhalation or dermal contact.

- Decontamination : Clean spills with sulfur powder to immobilize mercury .

- Waste disposal : Treat waste with sulfide solutions to precipitate HgS, which is less bioavailable .

Q. Advanced: How does this compound compare to mercuric sulfate (HgSO₄) in redox applications, and what experimental controls are necessary?

- Redox activity : Hg₂SO₄ acts as a milder oxidizer (E° ≈ 0.6 V vs. SHE) compared to HgSO₄ (E° ≈ 0.9 V). Use cyclic voltammetry to confirm redox windows .

- Interference mitigation : HgSO₄ may form via oxidation of Hg₂SO₄. Include blank experiments with inert electrodes (e.g., Pt) to isolate contributions .

Q. Advanced: What role does this compound play in environmental mercury monitoring, and how can its use be optimized for field studies?

- Calibration standards : Hg₂SO₄ is used to validate mercury detection in water (e.g., cold vapor atomic fluorescence). Pre-dissolve in HNO₃/H₂O₂ to avoid sulfate interference .

- Sampling artifacts : Stabilize samples with BrCl to prevent Hg⁰ re-emission during transport .

Q. Basic: What are the primary applications of this compound in electrochemical research?

- Reference electrodes : Hg₂SO₄ is used in saturated sulfate electrodes for corrosion studies .

- Battery systems : Serves as a depolarizer in mercury-zinc cells, though toxicity limits modern adoption .

Q. Advanced: How can computational modeling (DFT, MD) complement experimental studies of Hg₂SO₄’s interfacial behavior in electrolytes?

準備方法

Synthesis via Reaction of Mercury(I) Nitrate with Sulfuric Acid

A foundational laboratory method for Hg₂SO₄ synthesis involves the direct reaction of mercury(I) nitrate [Hg₂(NO₃)₂] with concentrated sulfuric acid (H₂SO₄). The reaction proceeds as follows:

2(\text{NO}3)2 + \text{H}2\text{SO}4 \rightarrow \text{Hg}2\text{SO}4 + 2\text{HNO}3

Key steps include:

-

Acid Preparation : Concentrated H₂SO₄ (95–98%) is cooled to <10°C to mitigate exothermic side reactions .

-

Gradual Addition : Hg₂(NO₃)₂ solution is added dropwise to H₂SO₄ under vigorous stirring to prevent localized overheating.

-

Precipitation : Hg₂SO₄ precipitates as a pale yellow solid, which is vacuum-filtered and washed with ice-cold dilute H₂SO₄ to remove residual nitric acid .

Critical Parameters :

-

Temperature : Maintained below 20°C to avoid decomposition into HgSO₄ and Hg .

-

Acid Concentration : Excess H₂SO₄ ensures complete nitrate displacement.

Yield : ~85–90% purity, requiring recrystallization from dilute H₂SO₄ for analytical-grade product .

Direct Reaction of Elemental Mercury with Concentrated Sulfuric Acid

Industrial-scale production often employs the direct reaction of elemental mercury (Hg) with hot concentrated H₂SO₄:

2\text{SO}4 \rightarrow \text{Hg}2\text{SO}4 + 2\text{H}2\text{O} + \text{SO}2

Process Overview :

-

Reactor Setup : Mercury is heated to 150–180°C in a sealed vessel with 80–90% H₂SO₄ .

-

Gas Management : Sulfur dioxide (SO₂) byproduct is scrubbed to prevent emissions.

-

Crystallization : The reaction mixture is cooled, yielding Hg₂SO₄ crystals, which are filtered and dried under nitrogen .

Industrial Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 150–180°C |

| H₂SO₄ Concentration | 80–90% |

| Hg Conversion Efficiency | 92–95% |

| SO₂ Yield | 0.45–0.50 mol/mol Hg |

This method is integral to the Outokumpu process , where Hg₂SO₄ is subsequently used in mercury recovery systems .

Reduction of Mercuric Sulfate with Elemental Mercury

Hg₂SO₄ can be synthesized by reducing mercuric sulfate (HgSO₄) with elemental mercury:

4 + \text{Hg} \rightarrow \text{Hg}2\text{SO}_4

Procedure :

-

HgSO₄ Preparation : HgCl₂ is reacted with Na₂SO₄ to form HgSO₄, as detailed in patent CN102115153A .

-

Reduction Step : HgSO₄ is mixed with excess Hg in 93% H₂SO₄ at 50–70°C, forming Hg₂SO₄ via redox reaction .

Key Observations :

-

Acid Strength : >90% H₂SO₄ prevents hydrolysis to basic salts like Hg₂SO₄·Hg₂O·H₂O .

-

Kinetics : Reaction completes within 2–3 hours, with Hg₂SO₄ crystallizing upon cooling .

Yield Optimization :

| Variable | Optimal Range |

|---|---|

| Hg:HgSO₄ Molar Ratio | 1:1.05–1.10 |

| Temperature | 60–70°C |

| Stirring Rate | 200–300 rpm |

Recrystallization and Purification Techniques

Post-synthesis purification is essential to achieve high-purity Hg₂SO₄. The standard method involves:

-

Recrystallization : Crude Hg₂SO₄ is dissolved in dilute H₂SO₄ (10–15%) at 80°C, then slowly cooled to 25°C to precipitate purified crystals .

-

Drying : Crystals are vacuum-dried under nitrogen to prevent oxidation .

Purity Metrics :

-

Elemental Analysis : Post-recrystallization Hg₂SO₄ exhibits >99% purity, with trace Hg⁰ <0.1% .

-

X-ray Crystallography : Confirms monoclinic structure (space group P2/c) with lattice parameters a = 6.2771 Å, b = 4.4290 Å, c = 8.3596 Å .

Industrial-Scale Mercury Recovery Systems

The Boliden Process exemplifies Hg₂SO₄ utilization in gas cleaning:

-

Gas Scrubbing : Smelter gases containing Hg⁰ are scrubbed with H₂SO₄, oxidizing Hg⁰ to Hg₂SO₄ .

-

Acid Regeneration : Hg₂SO₄-rich acid is bled and treated with Na₂S₂O₃ to precipitate HgS, recovering mercury .

Performance Data :

| Metric | Value |

|---|---|

| Hg Removal Efficiency | 95–98% |

| Hg₂SO₄ Concentration | 150–200 g/L |

| Acid Consumption | 0.8–1.2 kg H₂SO₄/kg Hg |

特性

IUPAC Name |

mercury(1+);sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Hg.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINVSWONZWKMDC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[Hg+].[Hg+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Hg2SO4, Hg2O4S | |

| Record name | MERCUROUS SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3838 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercury(I) sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Mercury(I)_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7783-35-9 (Parent) | |

| Record name | Mercurous sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9074565 | |

| Record name | Mercurous sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mercurous sulfate is a white to yellow crystalline powder. Soluble in hot sulfuric acid, dilute nitric acid. Highly toxic., White to slightly yellow solid; [Merck Index] Colorless crystals very sensitive to light; [Ullmann] | |

| Record name | MERCUROUS SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3838 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercury I sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2572 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

0.09 G/100 ML WATER @ 100 °C, Sol in dilute nitric acid and hot sulfuric acid, Insoluble in water. /Solid/ | |

| Record name | MERCUROUS SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

7.56 | |

| Record name | MERCUROUS SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to slightly yellow crystalline powder, Colorless monoclinic crystals | |

CAS No. |

7783-36-0 | |

| Record name | MERCUROUS SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3838 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercurous sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercurous sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimercury sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MERCUROUS SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PI950N9DYS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MERCUROUS SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。